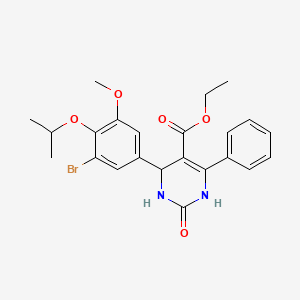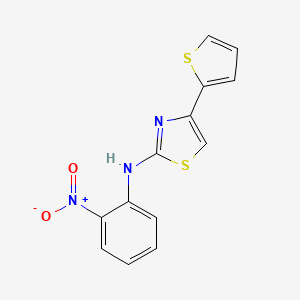![molecular formula C25H15ClN2O7 B4139089 2-(1,3-benzodioxol-5-ylmethyl)-7-chloro-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4139089.png)
2-(1,3-benzodioxol-5-ylmethyl)-7-chloro-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Vue d'ensemble
Description
The compound is a complex organic molecule with multiple functional groups. It contains a benzodioxole group, a chlorinated chromeno[2,3-c]pyrrole group, and a nitrophenyl group. These groups could potentially confer interesting chemical properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the nitro group is electron-withdrawing and could potentially be reduced to an amine . The benzodioxole group might undergo reactions involving the opening of the dioxole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be influenced by its functional groups and overall structure .Applications De Recherche Scientifique
Anticancer Activity
The structural motif of 1-benzo[1,3]dioxol-5-yl is known to exhibit a broad spectrum of biological activities, including anticancer properties . Compounds bearing this motif have been synthesized and evaluated against various cancer cell lines. For instance, derivatives with 3-N-fused heteroaryl moieties have shown promising results against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines. The compound could potentially serve as a template for further optimization to develop more active analogs and understand the structure–activity relationships of indole anticancer molecules.
Antimicrobial Applications
Continuing research on antimicrobial pyrimidinones has led to the synthesis of new derivatives incorporating the 1,3-benzodioxole moiety . These compounds have been tested for their antimicrobial activity, suggesting that the compound may also possess antimicrobial properties that could be harnessed for treating various bacterial infections.
Synthesis of Heteroaryl Indoles
The compound’s 1,3-benzodioxol-5-yl group is a key feature in the design and synthesis of heteroaryl indoles . These indoles are significant due to their activity against cancer cell lines, and the compound could be used as a starting material or intermediate in the synthesis of these biologically active molecules.
Material Science Applications
The related compound “2-(1,3-Benzodioxol-5-yl)ethylene-1,1,2-tricarbonitrile” has been synthesized and characterized, indicating potential applications in material science . The compound may also find use in the development of new materials with unique electronic or optical properties.
Molecular Design and Drug Discovery
The compound’s structure is conducive to molecular design and drug discovery efforts. Its complex structure allows for a detailed structure–activity relationship study, which is crucial in the development of new drugs . Researchers can modify different parts of the molecule to enhance its biological activity or reduce toxicity.
Capsaicin Analogue Research
Compounds with the 1,3-benzodioxol-5-ylmethyl group have been studied as analogues of capsaicin . Capsaicin is the active component in chili peppers that gives them their heat. Studying analogues like the compound could lead to the development of new pain relief medications or other therapeutic agents.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-7-chloro-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15ClN2O7/c26-15-4-8-18-17(10-15)23(29)21-22(14-2-5-16(6-3-14)28(31)32)27(25(30)24(21)35-18)11-13-1-7-19-20(9-13)34-12-33-19/h1-10,22H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIYQKXPEGFNDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(C4=C(C3=O)OC5=C(C4=O)C=C(C=C5)Cl)C6=CC=C(C=C6)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15ClN2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(2-furoylamino)-2-methoxyphenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4139025.png)
![N-(4-bromophenyl)-4-[(diphenylacetyl)amino]benzamide](/img/structure/B4139033.png)
![N-{1-[5-({2-[(2-bromo-4,6-difluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B4139042.png)

![3-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B4139050.png)
![2-[(3-methoxypropyl)amino]-N-methyl-5-nitro-N-phenylbenzamide](/img/structure/B4139052.png)
![ethyl 2-{[3-(cyclohexylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}propanoate](/img/structure/B4139053.png)
![3-heptyl-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B4139068.png)
![N-[2-(allyloxy)-5-chlorobenzyl]cyclopentanamine hydrochloride](/img/structure/B4139069.png)
![ethyl 4-[2-(2-amino-2-oxoethoxy)phenyl]-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4139077.png)
![ethyl 4-[5-chloro-2-(2-ethoxy-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4139086.png)

![1-methyl-9-oxo-N,N'-diphenyl-5-propyl-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarbothioamide](/img/structure/B4139091.png)
